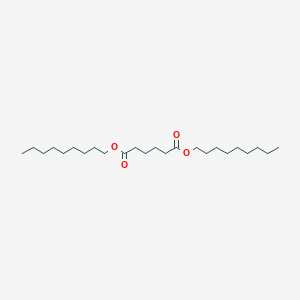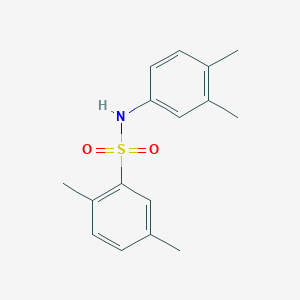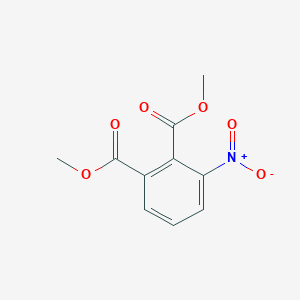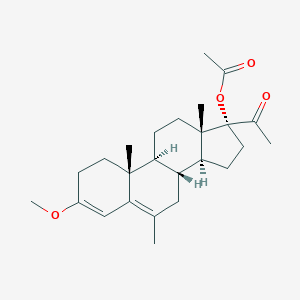
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate, also known as MPA, is a synthetic steroid hormone that is widely used in scientific research. MPA is a potent progestin that is structurally related to progesterone, a natural hormone that plays a crucial role in the female reproductive system. MPA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate exerts its effects by binding to the progesterone receptor, a nuclear receptor that regulates gene expression. This compound induces conformational changes in the progesterone receptor, which leads to the recruitment of coactivator and corepressor proteins and the activation or repression of target genes. This compound also has non-genomic effects, such as the regulation of ion channels and the activation of signaling pathways.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, depending on the target tissue and the dose used. This compound can inhibit ovulation by suppressing the secretion of luteinizing hormone and follicle-stimulating hormone. This compound can also alter the cervical mucus and the endometrium, making it more difficult for sperm to reach the egg and for the fertilized egg to implant in the uterus. This compound can also have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate has several advantages for lab experiments, including its high potency, its stability, and its ability to bind to the progesterone receptor with high affinity. This compound is also relatively easy to synthesize and purify. However, this compound has several limitations for lab experiments, including its high cost, its potential for off-target effects, and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate and its analogs. One direction is the development of new progestins with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the study of the role of progestins in diseases other than reproductive disorders, such as cancer and autoimmune diseases. Finally, the development of new methods for the delivery of progestins, such as targeted drug delivery and sustained-release formulations, may improve the efficacy and safety of progestin therapy.
Synthesemethoden
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate can be synthesized by a variety of methods, including the reaction of 6-methylpregna-4,6-diene-3,20-dione with methanol and hydrochloric acid, followed by acetylation with acetic anhydride. The yield of this compound can be improved by using different reaction conditions, such as the addition of a catalyst or the use of a different solvent. The purity of this compound can also be improved by using different purification methods, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
17-Hydroxy-3-methoxy-6-methylpregna-3,5-dien-20-one acetate is widely used in scientific research, particularly in the field of reproductive biology. This compound is used to study the effects of progestins on the female reproductive system, including the regulation of ovulation, implantation, and pregnancy. This compound is also used to study the effects of progestins on other physiological systems, such as the immune system and the nervous system. This compound is often used in combination with other hormones, such as estrogen, to study the effects of hormone therapy on various diseases, such as breast cancer and endometriosis.
Eigenschaften
CAS-Nummer |
1104-99-0 |
|---|---|
Molekularformel |
C25H36O4 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H36O4/c1-15-13-19-20(23(4)10-7-18(28-6)14-22(15)23)8-11-24(5)21(19)9-12-25(24,16(2)26)29-17(3)27/h14,19-21H,7-13H2,1-6H3/t19-,20+,21+,23-,24+,25+/m1/s1 |
InChI-Schlüssel |
VFQNBCVPIGXTFD-HYRPPVSQSA-N |
Isomerische SMILES |
CC1=C2C=C(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C)OC |
SMILES |
CC1=C2C=C(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C)OC |
Kanonische SMILES |
CC1=C2C=C(CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C)OC |
Andere CAS-Nummern |
1104-99-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



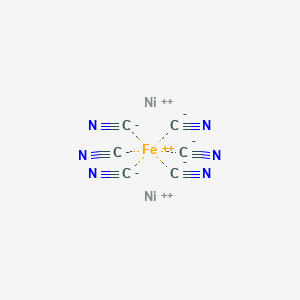

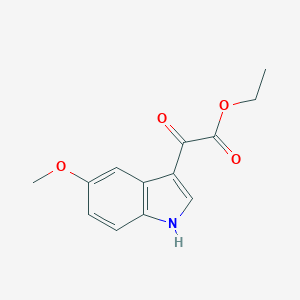
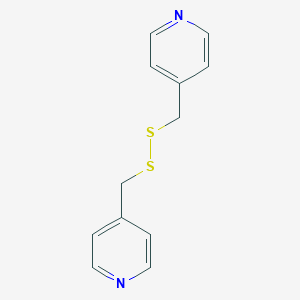
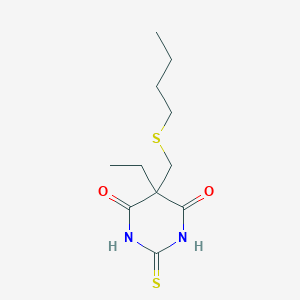
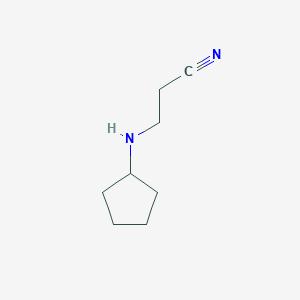
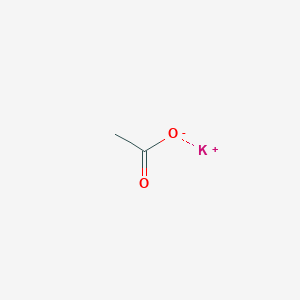
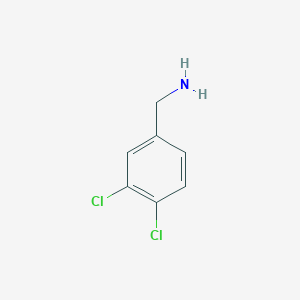
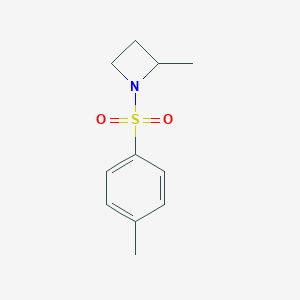
![Spiro[4.5]decane](/img/structure/B86366.png)

